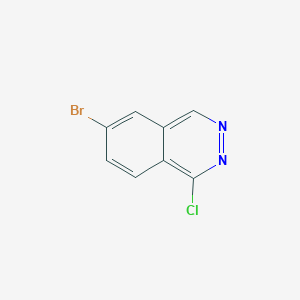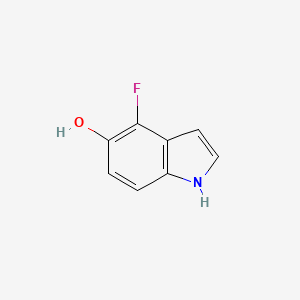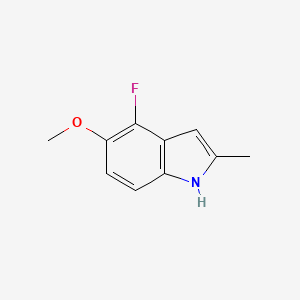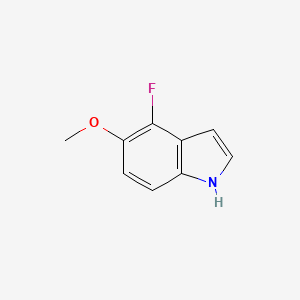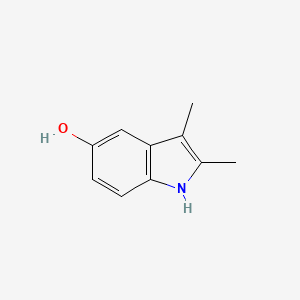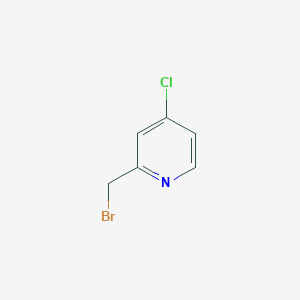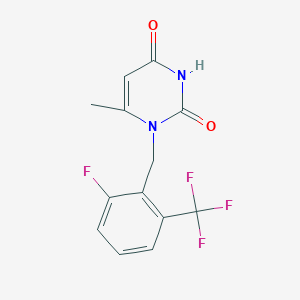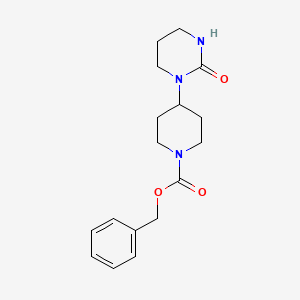
Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is a compound that is structurally related to piperidine derivatives, which are known for their pharmacological significance. Piperidine derivatives have been extensively studied due to their presence in various bioactive molecules and pharmaceuticals, including ergot alkaloids and synthetic drugs .
Synthesis Analysis
The synthesis of related piperidine derivatives often
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Characterization : The compound Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate is synthesized through various chemical reactions involving intermediates and precursors such as ethyl isonipecotate, benzenesulfonyl chloride, and different N-aralkyl/aryl substituted 2-bromoacetamides. These synthetic routes are crucial for creating compounds with potential biological activities and are characterized using spectroscopic techniques like 1 H-NMR, IR, and mass spectral data (H. Khalid et al., 2016).
Biological Evaluation : In the search for new therapeutic agents, the synthesized compounds undergo biological evaluation. The antimicrobial activity, for example, is a significant area of study where these compounds are tested against various Gram-negative and Gram-positive bacteria. The results from these screenings help in determining the potential use of these compounds in medical applications (H. Khalid et al., 2016).
Medicinal Chemistry Applications
Drug Development : The structural and chemical properties of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate serve as a basis for developing novel drugs. Its derivatives are explored for various pharmacological activities, potentially leading to new therapeutic agents for diseases that lack effective treatments.
Stereospecific Reactions : The compound's stereospecific properties are harnessed in microbial reductions, producing enantiomerically enriched products. This aspect is crucial in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety (Zhiwei Guo et al., 2006).
Chemical Synthesis and Characterization
Advanced Synthesis Techniques : The synthesis of related compounds involves advanced techniques like microwave-assisted routes, allowing modifications to the piperidine ring and other moieties. Such methodologies enhance the efficiency and yield of the synthesis process, contributing to the development of compounds with desired biological activities (U. Holzgrabe et al., 2003).
Structural Elucidation : The structure of synthesized compounds is determined using techniques like X-ray crystallography. This step is vital for confirming the molecular structure and understanding the compound's chemical behavior, which is essential for its application in drug development (A. Richter et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16-18-9-4-10-20(16)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFLTVRGXRGMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622763 | |
| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |
CAS RN |
164519-21-5 | |
| Record name | Phenylmethyl 4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164519-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

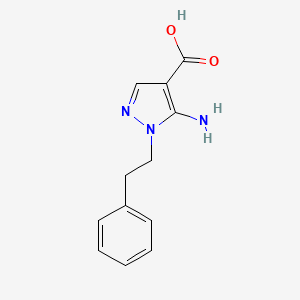

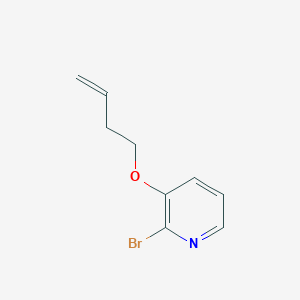
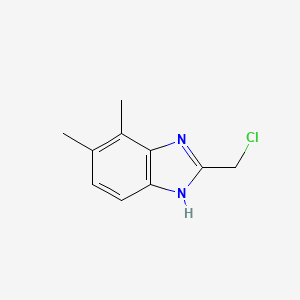
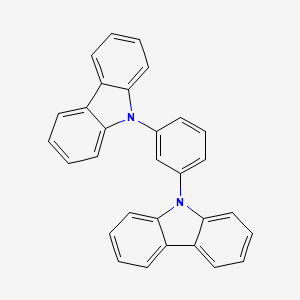
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
